molecular formula C14H10Br2O2 B8572378 (2,6-dibromo-9H-xanthen-9-yl)methanol

(2,6-dibromo-9H-xanthen-9-yl)methanol

Cat. No.: B8572378
M. Wt: 370.03 g/mol
InChI Key: GHOVMYFATHWFQV-UHFFFAOYSA-N
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Description

(2,6-Dibromo-9H-xanthen-9-yl)methanol is a brominated xanthene derivative characterized by two bromine atoms at the 2- and 6-positions of the xanthene core and a hydroxymethyl group at the 9-position. Xanthene derivatives are notable for their planar tricyclic aromatic structure, which enables diverse applications in materials science, organic synthesis, and host-guest chemistry. The bromine substituents introduce steric bulk and electronic effects, while the hydroxymethyl group facilitates hydrogen bonding, influencing solubility and crystallinity.

Properties

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03 g/mol

IUPAC Name

(2,6-dibromo-9H-xanthen-9-yl)methanol

InChI

InChI=1S/C14H10Br2O2/c15-8-2-4-13-11(5-8)12(7-17)10-3-1-9(16)6-14(10)18-13/h1-6,12,17H,7H2

InChI Key

GHOVMYFATHWFQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(C2CO)C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical analysis of structurally related xanthene derivatives reveals key differences in substituent effects, physicochemical properties, and applications.

2.1 Structural and Substituent Analysis
  • (2,6-Dibromo-9H-xanthen-9-yl)methanol: Substituents: Bromine (2,6-positions), hydroxymethyl (9-position). Key Features: Bromine atoms enhance electronegativity and polarizability, promoting halogen bonding. The hydroxymethyl group enables hydrogen-bonding interactions.
  • 9-Methoxy-9-(2-methoxyphenyl)xanthenol (): Substituents: Methoxy (9-position and 2-methoxyphenyl group). Key Features: Methoxy groups are electron-donating, increasing solubility in polar solvents. The 2-methoxyphenyl moiety enhances steric hindrance, influencing inclusion chemistry.
Table 1: Substituent and Molecular Property Comparison
Compound Substituents Molecular Weight (g/mol) Crystal System Notable Interactions
(2,6-Dibromo-9H-xanthen-9-yl)methanol 2,6-Br, 9-CH2OH ~392.0 (estimated) Not reported Halogen bonding, H-bonding
9-Methoxy-9-(2-methoxyphenyl)xanthenol 9-OCH3, 2-OCH3-C6H4 318.35 Monoclinic (P21/c) H-bonding, π-π stacking
2.2 Physicochemical Properties
  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to methoxy-substituted analogs, which benefit from oxygen’s polarity.
  • Thermal Stability : Bromine’s electron-withdrawing nature may increase thermal stability relative to methoxy derivatives.
  • Crystallinity: The monoclinic P21/c system observed in 9-methoxy-9-(2-methoxyphenyl)xanthenol suggests ordered packing via H-bonding and π-π interactions. For the brominated analog, halogen bonding could dominate lattice formation, though crystal data remains unreported.

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